2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-18-9-6-8(7-10(19-2)11(9)20-3)12-14-16-17(15-12)5-4-13/h6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLFTEKCHKHIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with an appropriate nitrile compound under acidic or basic conditions to form the tetrazole ring. The reaction is often carried out in the presence of a catalyst, such as copper(II) sulfate, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the tetrazole ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives.
Scientific Research Applications
2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the tetrazole ring can interact with various receptors and enzymes, modulating their activity and resulting in diverse biological effects .
Comparison with Similar Compounds
Key Observations :
- Nitrile groups are common in all compared compounds, enabling further derivatization (e.g., hydrolysis to carboxylic acids or participation in click chemistry).
Key Findings :
- Thiazolidinone derivatives (e.g., Compound 22) achieve high yields (80–89%) under optimized conditions .
- Triazole synthesis requires strict temperature control (-5°C) to minimize unreacted starting material .
Physicochemical Properties
Key Observations :
- Thiazolidinone derivatives exhibit higher molecular weights (500–600 g/mol) due to bulky substituents .
- Triazole-derived acetonitriles show broad solubility, including in mineral acids, which may enhance formulation flexibility .
Analytical Characterization
- Thiazolidinones: Characterized via $ ^1H $-NMR, MS (EI), and elemental analysis (C, H, N, S content) .
- Triazoles : Monitored by HPLC/DAD-MS to ensure purity; impurities arise at elevated temperatures .
- Target Compound: No analytical data provided in the evidence, though commercial availability suggests rigorous quality control .
Biological Activity
The compound 2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetonitrile is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H13N5O3
- Molecular Weight : 275.26 g/mol
- CAS Number : [Not specified]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptor activity, particularly in the context of pain and inflammation.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of tetrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | DLD-1 (colon cancer) | 0.43 | Induces apoptosis |
| Compound B | HT-29 (colon cancer) | 0.16 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 values for this compound were not found in the current literature and require further investigation.
Anti-inflammatory Activity
Tetrazole compounds have also been studied for their anti-inflammatory properties. The presence of the trimethoxyphenyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines.
Case Studies
- Study on Cytotoxicity : A study evaluating various tetrazole derivatives found that some exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This suggests a favorable therapeutic index for further development .
- Receptor Interaction Studies : Another investigation focused on tetrazole-containing compounds showed promising results in modulating receptor activity related to pain pathways. The specific interactions and binding affinities were assessed using molecular docking studies .
Q & A
Q. What are the established synthetic routes for 2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation of 3,4,5-trimethoxyphenyltetrazole precursors with chloroacetonitrile under alkaline conditions. Key variables include solvent selection (e.g., propanol or acetonitrile), temperature (reflux at 80–100°C), and stoichiometric ratios. For example, anhydrous sodium acetate is often added post-reaction to neutralize byproducts, improving purity . Yield optimization requires monitoring reaction completion via thin-layer chromatography (TLC) and recrystallization from ethanol to isolate the product .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Proton nuclear magnetic resonance (¹H NMR) is essential for confirming the tetrazole ring protons (δ 8.5–9.5 ppm) and the acetonitrile moiety (δ 3.5–4.0 ppm). Elemental analysis validates stoichiometry (C, H, N percentages), while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹). Mass spectrometry (HR-ESI) provides exact molecular weight confirmation, as demonstrated in analogous tetrazole derivatives .
Q. How should researchers handle safety concerns related to acetonitrile derivatives during synthesis?
Methodological Answer: Acetonitrile derivatives require strict ventilation (fume hoods), personal protective equipment (nitrile gloves, lab coats), and spill containment protocols. Storage should prioritize airtight containers in cool, dry environments to prevent hydrolysis. Emergency measures for inhalation include immediate fresh air exposure, while skin contact necessitates washing with soap and water .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
Methodological Answer: Tools like PASS ONLINE software can predict biological activity by analyzing structural motifs. For instance, the trimethoxyphenyl group is associated with tubulin inhibition (relevant in anticancer research). Molecular docking studies (using AutoDock Vina) can model interactions with target proteins (e.g., β-tubulin), while QSAR models correlate substituent effects with activity .
Q. What strategies resolve contradictions in reaction outcomes when substituting the trimethoxyphenyl group?
Methodological Answer: Discrepancies in reactivity may arise from steric hindrance or electronic effects. For example, 3,4,5-trimethoxyphenyl groups enhance solubility but reduce electrophilicity compared to non-substituted analogs. Systematic variation of substituents (e.g., comparing 2-, 3-, and 4-methoxy derivatives) paired with DFT calculations (e.g., Gaussian09) can elucidate electronic contributions .
Q. How do heterogeneous vs. homogeneous catalysis impact the scalability of tetrazole-acetonitrile coupling reactions?
Methodological Answer: Homogeneous catalysts (e.g., CuI) improve reaction rates but complicate purification. Heterogeneous alternatives (e.g., zeolite-supported catalysts) enable easier recovery and reuse, though may reduce yield. Comparative studies should assess turnover frequency (TOF), catalyst leaching (via ICP-MS), and green chemistry metrics (E-factor) .
Q. What experimental designs validate the stability of this compound under physiological conditions?
Methodological Answer: Simulated physiological stability can be tested via HPLC monitoring of degradation in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Accelerated stability studies (e.g., 40°C/75% relative humidity) identify degradation products, while LC-MS/MS characterizes metabolites. Stability is critical for in vivo applications .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar tetrazole-acetonitrile derivatives?
Methodological Answer: Variations may stem from impurities or polymorphic forms. Reproduce synthesis using rigorous purification (e.g., column chromatography) and confirm crystallinity via X-ray diffraction (single-crystal XRD). Differential scanning calorimetry (DSC) can differentiate polymorphs by their distinct thermal profiles .
Q. Why do some studies report conflicting bioactivity results for trimethoxyphenyl-containing compounds?
Methodological Answer: Bioactivity discrepancies often relate to assay conditions (e.g., cell line specificity, concentration ranges). Validate results using orthogonal assays (e.g., MTT vs. clonogenic survival assays) and control for compound stability in culture media. Meta-analyses of published IC₅₀ values can identify trends .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
